Ortho vs. Para Regiochemistry: Impact on Melanocortin-4 Receptor Affinity
In a systematic SAR study of substituted benzylic piperazines as melanocortin-4 receptor (MC4R) ligands, Fisher et al. (2005) concluded that 'analogs with ortho substitution on the aromatic ring afforded the highest affinity' [1]. This class-level inference is reinforced by Richardson et al. (2004), who quantified that an ortho-isopropyl substituent on the arylpiperazine scaffold improved MC4R binding affinity by 9-fold (Ki = 720 nM vs. 6,600 nM for the unsubstituted aryl ring) [2]. While the specific Ki of 2-(4-N-Boc-piperazinyl)benzyl alcohol as a free building block is not directly reported, its ortho-substitution pattern is the critical structural determinant identified in these foundational SAR studies. The para-substituted isomer (CAS 158985-37-6) lacks this documented ortho advantage, making it an inferior starting point for MC4R-targeted library synthesis.
| Evidence Dimension | MC4R binding affinity improvement conferred by ortho vs. unsubstituted aryl ring (structural determinant preserved in 179250-28-3) |
|---|---|
| Target Compound Data | Ortho-substituted benzylic piperazine scaffold (as in 179250-28-3) explicitly associated with 'highest affinity' in MC4R SAR [1] |
| Comparator Or Baseline | Unsubstituted aryl ring: Ki = 6,600 nM (nM); para-substituted analogs: lower affinity than ortho per SAR trend [1][2] |
| Quantified Difference | Approximately 9-fold affinity improvement for ortho-substituted analogs over unsubstituted baseline in the arylpiperazine series [2] |
| Conditions | Human MC4R binding assay; CHO or HEK293 cells expressing recombinant human melanocortin receptor subtype 4 |
Why This Matters
For procurement decisions in MC4R-focused drug discovery programs, selecting the ortho-substituted building block 179250-28-3 over the para isomer 158985-37-6 aligns with published SAR that directly links ortho regiochemistry to superior target engagement.
- [1] Fisher MJ, Backer RT, Collado I, et al. Privileged structure based ligands for melanocortin receptors—substituted benzylic piperazine derivatives. Bioorg Med Chem Lett. 2005;15(22):4973-4978. PMID: 16169215. View Source
- [2] Richardson TI, Ornstein PL, Briner K, et al. Synthesis and structure-activity relationships of novel arylpiperazines as potent and selective agonists of the melanocortin subtype-4 receptor. J Med Chem. 2004;47(3):744-755. PMID: 14736255. View Source
